molecular formula C9H14N2O2 B14848362 Tert-butyl 5-methyl-1H-imidazole-1-carboxylate

Tert-butyl 5-methyl-1H-imidazole-1-carboxylate

Cat. No.: B14848362
M. Wt: 182.22 g/mol
InChI Key: YQTYVQMSYDREAR-UHFFFAOYSA-N
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Description

Tert-butyl 5-methyl-1H-imidazole-1-carboxylate is a heterocyclic compound belonging to the class of imidazoles Imidazoles are five-membered rings containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-methyl-1H-imidazole-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a carboxylate ester in the presence of a base. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide and catalysts like nickel or palladium .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-methyl-1H-imidazole-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution can produce a variety of alkyl or acyl derivatives .

Scientific Research Applications

Tert-butyl 5-methyl-1H-imidazole-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 5-methyl-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application .

Comparison with Similar Compounds

  • Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
  • Tert-butyl 5-bromo-2-methyl-1H-benzo[d]imidazole-1-carboxylate
  • Tert-butyl 5-methoxy-1H-indole-1-carboxylate

Comparison: Tert-butyl 5-methyl-1H-imidazole-1-carboxylate is unique due to its specific substitution pattern on the imidazole ring. This substitution can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds. The presence of the tert-butyl group can also affect its solubility and stability, providing advantages in certain applications .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

tert-butyl 5-methylimidazole-1-carboxylate

InChI

InChI=1S/C9H14N2O2/c1-7-5-10-6-11(7)8(12)13-9(2,3)4/h5-6H,1-4H3

InChI Key

YQTYVQMSYDREAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CN1C(=O)OC(C)(C)C

Origin of Product

United States

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